molecular formula C17H17N5OS B1373715 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione CAS No. 1031619-27-8

9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione

Cat. No. B1373715
CAS RN: 1031619-27-8
M. Wt: 339.4 g/mol
InChI Key: AAVMONVKDSVNJN-UHFFFAOYSA-N
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Description

9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione (9-BPTPT) is a novel heterocyclic compound with a broad range of applications in scientific research. It is a synthetic organic compound composed of a pyrazole ring, a triazole ring, and a thione bridge, which gives it the distinctive properties of being highly reactive and versatile. As such, it has been used in a variety of research fields, ranging from medicinal chemistry to biochemistry and physiology.

Scientific Research Applications

Antibacterial Properties

The antibacterial properties of compounds structurally related to 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione have been explored. For example, derivatives of pyrazolo[1,5-a][1, 3, 5]triazine-2,4-dione, and related compounds have shown antibacterial activity. These findings suggest potential applications in addressing bacterial infections and developing new antibacterial agents (Govori et al., 2009).

Antifungal Properties

Compounds with a similar structure to 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione have shown effectiveness against fungal infections. Derivatives have been tested for antifungal activity against Magnaporthe grisea, the causal agent of rice blast disease, indicating their potential use in agricultural applications and antifungal therapies (Mares et al., 2006).

Biological Activity and Synthesis

The combination of pyrazole and triazole fragments, as seen in 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione, contributes to significant biological activity. These compounds can influence various biochemical processes, suggesting their potential in developing biologically active compounds for various applications (Fedotov & Hotsulia, 2022).

Novel Compounds Synthesis

Research into the synthesis of new compounds with similar structures to 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione has been conducted. These efforts aim to create molecules with a certain level of bioavailability and the ability to impact various biochemical processes, highlighting the importance of these compounds in medicinal chemistry (Abdelhamid et al., 2012).

properties

IUPAC Name

11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraene-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-2-3-10-23-13-6-4-12(5-7-13)14-11-15-16-18-19-17(24)21(16)8-9-22(15)20-14/h4-9,11H,2-3,10H2,1H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVMONVKDSVNJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NNC4=S)C3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione
Reactant of Route 2
9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione
Reactant of Route 3
Reactant of Route 3
9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione
Reactant of Route 4
9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione
Reactant of Route 5
9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione
Reactant of Route 6
9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione

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